1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an oxazole ring, a sulfonyl group, and a piperidine carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a Heck reaction, where the oxazole derivative is coupled with 2,5-dimethylphenyl ethene in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride reagent.
Formation of the Piperidine Carboxamide: The final step involves the coupling of the sulfonylated oxazole with 3-(trifluoromethyl)phenylpiperidine-3-carboxylic acid using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines and Thiols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of sulfonyl and oxazole-containing molecules with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with specific biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of 1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
- **1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
- **1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both the sulfonyl and oxazole groups, along with the piperidine carboxamide moiety, provides a unique set of chemical properties that can be exploited in various applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C27H28F3N3O4S |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
1-[[5-[(E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C27H28F3N3O4S/c1-17-9-10-18(2)20(14-17)11-12-24-25(19(3)32-37-24)38(35,36)33-13-5-6-21(16-33)26(34)31-23-8-4-7-22(15-23)27(28,29)30/h4,7-12,14-15,21H,5-6,13,16H2,1-3H3,(H,31,34)/b12-11+ |
InChI Key |
YGMBRCNJNWTIGH-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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